molecular formula C9H9F3N2O2 B1394864 Ethyl 6-amino-2-(trifluoromethyl)nicotinate CAS No. 1227579-30-7

Ethyl 6-amino-2-(trifluoromethyl)nicotinate

Cat. No.: B1394864
CAS No.: 1227579-30-7
M. Wt: 234.17 g/mol
InChI Key: QCJFLWINVKSHRY-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-(trifluoromethyl)nicotinate is a synthetic compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound’s molecular formula is C9H9F3N2O2, and it has a molecular weight of 234.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2-(trifluoromethyl)nicotinate typically involves the reaction of 6-amino-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted nicotinates .

Scientific Research Applications

Ethyl 6-amino-2-(trifluoromethyl)nicotinate has significant importance in various research fields and industries. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 6-amino-2-(trifluoromethyl)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating immune responses and cellular signaling .

Comparison with Similar Compounds

Ethyl 6-amino-2-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:

    2-amino-6-(trifluoromethyl)nicotinic acid: Shares a similar scaffold but lacks the ethyl ester group.

    6-amino-2-(trifluoromethyl)nicotinic acid: Similar structure but without the ethyl group.

    Ethyl 2-amino-6-(trifluoromethyl)nicotinate: A positional isomer with different substitution patterns

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 6-amino-2-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-6(13)14-7(5)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJFLWINVKSHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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